molecular formula C9H7ClN2O B3289680 8-Chloro-6-methylquinazolin-4(3H)-one CAS No. 860193-22-2

8-Chloro-6-methylquinazolin-4(3H)-one

Cat. No.: B3289680
CAS No.: 860193-22-2
M. Wt: 194.62 g/mol
InChI Key: FZZSQWSHTZDJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-6-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The presence of a chlorine atom at the 8th position and a methyl group at the 6th position distinguishes it from other quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-chlorobenzonitrile with acetic anhydride, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 8-amino-6-methylquinazolin-4(3H)-one or 8-thio-6-methylquinazolin-4(3H)-one can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinazolinone N-oxides.

    Reduction Products: Reduction can yield partially or fully reduced quinazolinone derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for the development of anticancer, antimicrobial, and anti-inflammatory agents.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmaceutical Research: It serves as a lead compound for the synthesis of novel drugs with improved efficacy and reduced side effects.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-6-methylquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other signaling molecules, thereby disrupting cellular processes that lead to cancer or inflammation. The molecular targets and pathways involved are often elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    6-Methylquinazolin-4(3H)-one: Lacks the chlorine atom at the 8th position.

    8-Chloroquinazolin-4(3H)-one: Lacks the methyl group at the 6th position.

    Quinazolin-4(3H)-one: Lacks both the chlorine and methyl substituents.

Uniqueness

8-Chloro-6-methylquinazolin-4(3H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

8-chloro-6-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZSQWSHTZDJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-6-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
8-Chloro-6-methylquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
8-Chloro-6-methylquinazolin-4(3H)-one
Reactant of Route 4
8-Chloro-6-methylquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
8-Chloro-6-methylquinazolin-4(3H)-one
Reactant of Route 6
8-Chloro-6-methylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.